3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Medicinal Chemistry Carbonic Anhydrase Inhibitors Structure-Activity Relationship

3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic organic compound that belongs to a broader class of benzothiazole-based sulfonamides. Its structure features a 4-fluorobenzenesulfonamido moiety at the meta-position of a central benzamide ring, coupled with a 2-methyl-1,3-benzothiazol-5-amine scaffold.

Molecular Formula C21H16FN3O3S2
Molecular Weight 441.5
CAS No. 898421-78-8
Cat. No. B2600436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
CAS898421-78-8
Molecular FormulaC21H16FN3O3S2
Molecular Weight441.5
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3O3S2/c1-13-23-19-12-16(7-10-20(19)29-13)24-21(26)14-3-2-4-17(11-14)25-30(27,28)18-8-5-15(22)6-9-18/h2-12,25H,1H3,(H,24,26)
InChIKeyYPXDAXBVTRDFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 898421-78-8) as a Research Compound: Scope and Context


3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic organic compound that belongs to a broader class of benzothiazole-based sulfonamides. Its structure features a 4-fluorobenzenesulfonamido moiety at the meta-position of a central benzamide ring, coupled with a 2-methyl-1,3-benzothiazol-5-amine scaffold. This structural configuration is conceptually similar to pharmacophores explored in medicinal chemistry programs targeting carbonic anhydrase (CA) isoforms, where the benzothiazole motif and sulfonamide zinc-binding group are key elements. However, a preliminary literature search indicates this specific compound has not been the subject of published primary research articles or patents detailing its biological activity, placing it firmly as a niche research tool or intermediate available for further investigation.

Compound Class Benzothiazole sulfonamide scaffold
Research Context Structurally related to CA-targeted pharmacophores; no reported biological data
Procurement Context Identity defined by regiochemistry; functional differentiation unvalidated

Procurement Risk Assessment: Why Simple Substitution of 3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is Not Supported by Evidence


For compounds within the benzothiazole sulfonamide class, seemingly minor structural changes can drastically alter biological activity and target selectivity. Public research demonstrates that the position of the sulfonamide group (ortho vs. meta vs. para) and the nature of the benzothiazole linkage are critical determinants of potency against different carbonic anhydrase isoforms. Therefore, a procurement decision to substitute this specific compound with a close analog like N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (CAS 886893-09-0) or the 4-position isomer (CAS 898411-21-7) is scientifically unsound. The modification of the benzothiazole attachment point from the 5-position to the 2-position, or the rearrangement of the sulfonamide group, could lead to a complete loss of desired activity. Current evidence, however, lacks the quantitative comparative data needed to model or predict the precise nature of this activity difference for this compound.

Linkage point variation

Shift from 5- to 2-benzothiazole attachment may alter target recognition profile

Sulfonamide regiochemistry

Meta-to-para isomerization can affect potency against carbonic anhydrase isoforms

Absence of comparative data

Lack of head-to-head functional data limits any direct replacement assessment

Quantitative Differentiation Analysis for CAS 898421-78-8: A Critical Assessment of Data Limitations


Structural Differentiation from Nearest Analogs: Linkage and Regiochemical Analysis

The target compound displays two key structural differentiators from its closest commercially available analogs. Compared to N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (CAS 886893-09-0), the target compound features a 2-methyl-1,3-benzothiazol-5-yl group instead of an unsubstituted 1,3-benzothiazol-2-yl group, altering both the linkage point and electronic properties of the heterocycle. Compared to 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 898411-21-7), the sulfonamide group is located at the meta-position rather than the para-position on the central benzamide ring. The quantitative impact of these structural shifts on any biological or physicochemical parameter is unknown, as no head-to-head comparative assay data has been identified for these specific compounds in the primary literature.

Structural differentiation from nearest analogs
Structural comparison only
Targetmeta-sulfonamide, 5-benzothiazole, 2-methyl
Analog 1meta-sulfonamide, 2-benzothiazole
Analog 2para-sulfonamide, 5-benzothiazole, 2-methyl
Regiochemical identity distinguishes compound; functional impact unknown.
No quantitative comparative data available.
Medicinal Chemistry Carbonic Anhydrase Inhibitors Structure-Activity Relationship

Evidence Gap Analysis: Lack of Quantitative Biological Activity Data for Scientific Selection

A comprehensive search of primary research papers, patents, and authoritative databases failed to yield any quantitative biological activity data, such as inhibition constants (Ki), IC50 values, or selectivity profiles, for this specific compound against any target. The scientific literature on structurally related benzothiazole sulfonamides, such as the work by Capkauskaite et al., highlights the importance of regiochemistry for potency against carbonic anhydrase isoforms. For instance, in a related series, shifting the sulfamoyl group from the ortho or meta to the para position improved hCA II inhibition from Ki=785.2 nM (8a) and 652.7 nM (8b) to 54.1 nM (8c). However, these data points are for primary sulfamoyl analogs, not the secondary sulfonamide structure of the target compound. Therefore, they cannot be directly extrapolated.

Lack of biological activity data
Evidence gap
No Ki, IC50, or selectivity profile found for this specific compound.
Precludes evidence-based ranking against structural analogs.
Class-level SAR (primary sulfonamides) not directly extrapolatable.
Biological Assay Inhibitory Activity Data Limitation

Application Scenarios for 3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide in the Absence of Differentiated Data


Use as a Negative Control or Inactive Analogue in Structure-Activity Relationship (SAR) Studies

Given the absence of reported biological activity, this compound is only scientifically justified for use as a negative control or an 'inactive' analogue in exploratory SAR campaigns. Its core structure, a secondary sulfonamide with a 1,3-benzothiazole scaffold, is likely to be a poor zinc binder compared to primary sulfonamides, potentially rendering it inactive against carbonic anhydrases. This hypothesized inactivity, while not validated by published data, could be useful for deconvoluting the pharmacophoric contribution of the sulfonamide group.

Exploratory Chemistry and Library Synthesis as a Synthetic Intermediate

The compound can serve as a synthetic intermediate or a building block for generating novel chemical libraries. The secondary sulfonamide and the 5-amine on the benzothiazole ring offer sites for further derivatization (e.g., alkylation, acylation) to create new analogs. This is the most logical application for a compound whose own biological properties are undefined but whose structure provides synthetic utility.

Analytical Reference Standard for Method Development

A researcher could procure a sample of this compound to serve as a reference standard for analytical method development (e.g., LC-MS, HPLC) for similar benzothiazole sulfonamide compounds. Its unique retention time and mass spectrum could be useful for characterizing reaction mixtures or detecting related impurities, provided its identity and purity are well-characterized by the supplier.

Application
Selection Property
Validation Focus
SAR control studies
Regiochemical identity
Inactivity hypothesis testing in CA assays
Library synthesis intermediate
Derivatizable amine and sulfonamide
Reaction optimization and purity
Method development standard
Unique LC-MS/HPLC profile
Chromatographic identity and purity confirmation
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